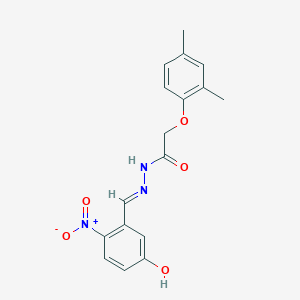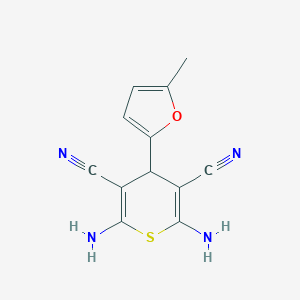![molecular formula C20H21N5O2 B5507292 4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)
4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves efficient procedures under microwave irradiation, utilizing key intermediates such as bis(benzofuran-enaminone) hybrids or enaminones and various reagents like arylnitrile oxides, diketones, or β-ketoesters to afford target pyrimidines or pyrazolopyrimidine derivatives (Mekky et al., 2021). Another approach involves nucleophilic substitution reactions to synthesize 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing a versatile methodology for the generation of these compounds (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined, revealing insights into their conformation and interactions. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives crystallize in the monoclinic system, indicating specific molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including 1,3-dipolar cycloadditions, affording bis(pyrazoles) linked via piperazine moieties with potent antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020). Moreover, these compounds can participate in heterocyclization reactions to obtain pyrazolo[1,5-a][1,3,5]triazines and oxazolo[4,5-d]pyrimidines, demonstrating the versatility of their chemical properties and potential applications (Velihina et al., 2023).
Physical Properties Analysis
The physical properties, including crystalline structure and conformation, have been elucidated through X-ray crystallography and spectral data, contributing to the understanding of these compounds' molecular geometries and the basis for their biological activities (Shawish et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds have been explored through various synthetic routes and reactions, providing a foundation for further modification and optimization for specific applications. The synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity highlights the potential for developing new therapeutic agents (He et al., 2020).
Applications De Recherche Scientifique
Potential as PDE-5 Inhibitors
Research has demonstrated the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, including structures similar to the compound , for their anti-phosphodiesterase-5 (PDE-5) activity. These compounds have been found to possess inhibitory activity against PDE-5, suggesting potential applications in treating diseases like erectile dysfunction. The study identified specific derivatives with better inhibitory activity, highlighting the importance of structural modifications for enhancing biological activity (Su et al., 2021).
Antibacterial and Biofilm Inhibition
Another study explored novel bis(pyrazole-benzofuran) hybrids, connected via a piperazine linker, for their antibacterial efficacy and ability to inhibit bacterial biofilm formation. The research found that certain derivatives showed significant antibacterial activities and were more effective in biofilm inhibition than the reference drug, Ciprofloxacin. This suggests a promising avenue for developing new treatments against resistant bacterial infections (Mekky & Sanad, 2020).
Anticancer Potential
Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, indicating potential applications in cancer therapy. The results suggest that specific structural features of these compounds can be optimized to develop effective anticancer agents (Mallesha et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-9-8-23(12-18(24)26)20(27)17-11-21-25-15(3)10-14(2)22-19(17)25/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBPAMGODOGAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C4N=C(C=C(N4N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
